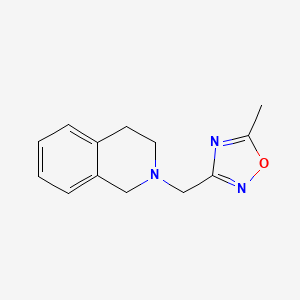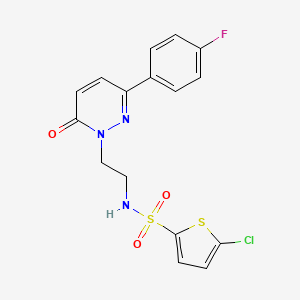
3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-methyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-methyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.283. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- Research has demonstrated the selective reduction of 1-[(1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydroisoquinolines to tetrahydroisoquinolines, which undergo ring isomerization to yield pyrazolo[5,1-a]isoquinolines. This process showcases a method for creating 4-substituted pyrimido[6,1-a]isoquinolin-2-imine hydrochlorides through catalytic hydrogenation, providing a pathway for the development of novel heterocyclic compounds (Korbonits et al., 1987).
Antiviral Applications
- Modifications of the oxadiazole ring in antiviral compounds have shown to enhance metabolic stability against hepatic metabolism, suggesting potential improvements in the pharmacokinetic profiles of antipicornavirus compounds (Diana et al., 1995).
Anticancer Activities
- Quinazoline derivatives containing the 1,3,4-oxadiazole scaffold have been synthesized and evaluated for their inhibitory activities against cancer cell lines, with some compounds showing potent anticancer properties. This research highlights the potential of these compounds in developing new anticancer therapies (Qiao et al., 2015).
Medicinal Chemistry
- The oxadiazole ring serves as a frequent motif in drug-like molecules, acting as bioisosteric replacements for ester and amide functionalities. Systematic comparisons between 1,2,4- and 1,3,4-oxadiazole isomers have revealed significant differences in lipophilicity, metabolic stability, and other pharmacokinetic properties, underlining the versatility and potential of oxadiazoles in drug design (Boström et al., 2012).
Thermo-Physical Characterization
- Studies on the thermo-physical properties of 1,3,4-oxadiazole derivatives in various solvents have contributed to understanding their solute-solvent interactions, which is crucial for the development of pharmaceutical formulations and material science applications (Godhani et al., 2013).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to exhibit anti-infective properties .
Mode of Action
It is known that 1,2,4-oxadiazoles can interact with their targets and cause changes that result in anti-infective activities .
Biochemical Pathways
It is known that 1,2,4-oxadiazoles can affect various biochemical pathways, leading to their anti-infective properties .
Result of Action
It is known that 1,2,4-oxadiazoles can have various effects at the molecular and cellular level, contributing to their anti-infective properties .
Eigenschaften
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-14-13(15-17-10)9-16-7-6-11-4-2-3-5-12(11)8-16/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKZNRJKPSDWPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[5-(4-Methoxyphenyl)-1H-pyrazol-4-yl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B2550319.png)

![5-Chlorothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2550324.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide](/img/structure/B2550325.png)



![N,N-dimethyl-4-[(4-methylpyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2550335.png)
![3-(3-Methylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2550337.png)
![2-{[2-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2550338.png)


![N-[(1R)-1-(2-Methoxyphenyl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2550341.png)
![1-(4-Cyano-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2550342.png)
